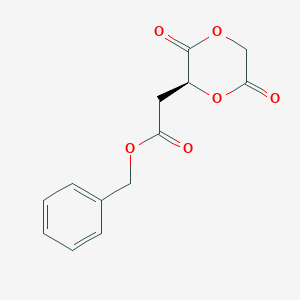

Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate

Description

Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-yl)acetate is a chiral ester featuring a 1,4-dioxane ring substituted with two ketone groups at positions 3 and 6. For example, dioxane-containing compounds are known for their stability and moderate polarity, which influence solubility and reactivity . The compound’s commercial availability (Ref: 10-F633951) indicates its utility in specialized research, though its exact applications remain underexplored in the provided evidence.

Properties

Molecular Formula |

C13H12O6 |

|---|---|

Molecular Weight |

264.23 g/mol |

IUPAC Name |

benzyl 2-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]acetate |

InChI |

InChI=1S/C13H12O6/c14-11(17-7-9-4-2-1-3-5-9)6-10-13(16)18-8-12(15)19-10/h1-5,10H,6-8H2/t10-/m0/s1 |

InChI Key |

VWAYXWSPKXTQRQ-JTQLQIEISA-N |

Isomeric SMILES |

C1C(=O)O[C@H](C(=O)O1)CC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1C(=O)OC(C(=O)O1)CC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate typically involves esterification reactions. One common method is the reaction of benzyl alcohol with (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetic acid in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate has shown potential as a precursor in the synthesis of biologically active compounds. Its structural features make it suitable for modifications that can enhance pharmacological properties.

Case Study Example :

A study demonstrated its use in synthesizing derivatives that exhibit anti-cancer activity. The compound was modified to produce analogs with improved efficacy against specific cancer cell lines.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds and can participate in diverse chemical reactions such as esterification and acylation.

Data Table: Synthetic Applications

| Reaction Type | Product Example | Reference |

|---|---|---|

| Esterification | Benzyl esters from carboxylic acids | |

| Acylation | Synthesis of amides | |

| Heterocyclic Synthesis | Synthesis of oxazolidinones |

Material Science

In material science, this compound can be used to develop polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the durability and functionality of the resulting materials.

Case Study Example :

Research has indicated that polymers modified with this compound exhibit increased resistance to thermal degradation compared to unmodified polymers. This property is particularly beneficial for applications in packaging and coatings.

Mechanism of Action

The mechanism of action of Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The dioxan ring could play a role in stabilizing the compound or facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate

Structural Differences :

Functional Comparison :

- Bio-lubricant Properties : Exhibits a density of ~0.91 g/cm³, total acid number (TAN) <1 mg KOH/g, and iodine value <10 g I₂/100g, outperforming commercial lubricants in oxidation stability due to saturated chains .

- Relevance : While Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-yl)acetate lacks reported lubricant data, its dioxane ring may confer similar stability, though the benzyl group could increase aromaticity and reduce biodegradability.

TRPA1 Antagonists (HC-030031 and CHEM-5861528)

Structural Differences :

Functional Comparison :

- The dioxane ring in the target compound may lack the planar aromatic structure required for TRPA1 binding.

Benzyl (S)-2,5-dioxooxazolidine-4-acetate

Structural Differences :

Functional Comparison :

- The oxazolidine ring’s smaller size and nitrogen content may enhance metabolic stability compared to dioxane. However, the dioxane ring’s electron-withdrawing ketones could increase electrophilicity, altering reactivity in synthetic pathways.

1,3-Dioxoisoindolin-2-yl Methyl Acetate

Structural Differences :

- Core : Phthalimide-derived 1,3-dioxoisoindoline vs. dioxane.

Functional Comparison :

- The phthalimide group’s aromaticity may enhance UV absorption, whereas the dioxane ring’s aliphatic nature could improve solubility in non-polar solvents.

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Table 2: Physicochemical Inferences Based on Structural Analogues

Biological Activity

Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 117098-34-7

- Molecular Formula : C₁₄H₁₄O₇

- Molecular Weight : 264.233 g/mol

- Purity : Typically >95% .

Synthesis

The synthesis of this compound involves several steps that can include the use of dioxane derivatives and various coupling reactions. The detailed synthetic route often varies depending on the desired yield and purity .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

In vitro assays demonstrated that the compound induces apoptosis in these cell lines, with IC50 values ranging from 20 to 50 µM depending on the specific cell type .

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that this compound may act as a modulator of apoptosis-related proteins such as caspases and Bcl-2 family members .

Pharmacological Studies

Pharmacological evaluations have shown that this compound can also affect other biological systems:

- Antimicrobial Activity : Preliminary tests indicate potential antimicrobial properties against certain bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Case Studies

Several case studies have documented the effects of this compound in vivo:

- Study on Tumor Growth Inhibition :

-

Toxicology Assessment :

- Toxicological studies indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed during the treatment period.

Q & A

Q. How is this compound utilized in peptide prodrug design?

- Methodology : The benzyl ester acts as a protecting group for carboxylic acids in peptide synthesis. For example, it can mask side-chain carboxylates in aspartic/glutamic acid residues. Deprotection via hydrogenolysis (Pd/C, H₂) or enzymatic cleavage (esterases) releases the active drug . Optimize prodrug stability in physiological buffers (pH 7.4, 37°C) using LC-MS to track hydrolysis kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.